4-Chloro-2-nitrobenzenesulfonamide
Overview
Description
4-Chloro-2-nitrobenzenesulfonamide is an organic compound with the molecular formula C6H5ClN2O4S. It is a derivative of benzenesulfonamide, characterized by the presence of a chlorine atom at the 4-position and a nitro group at the 2-position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-nitrobenzenesulfonamide is the carbonic anhydrase (CA) enzyme . This zinc-containing metalloenzyme plays a crucial role in maintaining pH balance in the body and facilitating CO2 transport .
Mode of Action
This compound, being a sulfonamide derivative, binds to carbonic anhydrases via a coordination bond between the negatively charged nitrogen of the alkylated amino group and the Zn(II) in the active site of CA . This binding reaction is linked to deprotonation of the amino group and protonation of the Zn(II)-bound hydroxide .
Biochemical Pathways
The binding of this compound to carbonic anhydrases inhibits the enzyme’s activity, affecting the conversion of carbon dioxide and water into bicarbonate and protons . This can disrupt various physiological processes that rely on this reaction, including pH regulation and CO2 transport .
Result of Action
The inhibition of carbonic anhydrases by this compound can lead to a decrease in the production of bicarbonate and protons, potentially affecting pH balance and CO2 transport . The specific molecular and cellular effects would depend on the particular isoform of carbonic anhydrase that is inhibited and its role in cellular processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its ability to bind to carbonic anhydrases . Additionally, the presence of other substances that can bind to carbonic anhydrases may influence the compound’s efficacy through competitive inhibition
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-nitrobenzenesulfonamide typically involves the nitration of 4-chlorobenzenesulfonamide. The process begins with the chlorination of benzenesulfonamide to introduce the chlorine atom at the 4-position. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or other suitable purification techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reducing agents.
Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions to facilitate the reaction.
Major Products Formed
Reduction: The major product is 4-chloro-2-aminobenzenesulfonamide.
Substitution: Depending on the nucleophile used, various substituted benzenesulfonamides can be formed.
Scientific Research Applications
4-Chloro-2-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways in disease conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-nitrobenzenesulfonamide
- 2-Chloro-4-nitrobenzenesulfonamide
- 4-Nitrobenzenesulfonamide
Comparison
Compared to similar compounds, 4-Chloro-2-nitrobenzenesulfonamide is unique due to the specific positioning of the chlorine and nitro groups, which influences its reactivity and biological activity. The presence of the chlorine atom at the 4-position and the nitro group at the 2-position provides distinct electronic and steric effects, making it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
4-chloro-2-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O4S/c7-4-1-2-6(14(8,12)13)5(3-4)9(10)11/h1-3H,(H2,8,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQQUXGKXVOXTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90160703 | |
Record name | 4-Chloro-2-nitrobenzenesulphonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90160703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13852-81-8 | |
Record name | 4-Chloro-2-nitrobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13852-81-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-nitrobenzenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013852818 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13852-81-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81213 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloro-2-nitrobenzenesulphonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90160703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2-nitrobenzenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.159 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Chloro-2-nitrobenzenesulfonamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8M2G6K5SV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What insights does the research provide about the interaction of 4-chloro-2-nitrobenzenesulfonamide with metal ions?
A1: The research paper [] investigates the synthesis and characterization of nickel(II) and zinc(II) complexes with this compound as a ligand. The study reveals that the compound acts as a bidentate ligand, coordinating to the metal ions through both the sulfonamide nitrogen and one of the oxygen atoms from the nitro group. This coordination mode is supported by spectroscopic data, including infrared and UV-Vis spectroscopy. []
Q2: How does the study contribute to the understanding of the structural properties of this compound and its metal complexes?
A2: The research utilizes single-crystal X-ray diffraction to determine the crystal structure of the synthesized metal complexes. [] This technique provides valuable information about the spatial arrangement of atoms within the molecule, bond lengths, and bond angles. Furthermore, the study employs thermogravimetric analysis to examine the thermal stability of the complexes, shedding light on their potential applications under various temperature conditions. []
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